(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one features a unique hybrid structure combining a benzo[d][1,3]dioxole moiety, an α,β-unsaturated ketone (enone), and a 1,9-dioxa-4-azaspiro[5.5]undecane ring. The spirocyclic morpholinotetrahydropyran scaffold (1,9-dioxa-4-azaspiro[5.5]undecane) introduces structural rigidity and stereochemical complexity, which can influence pharmacokinetic properties .
Synthesis of this compound leverages a Prins cascade cyclization reaction, as described by Reddy et al. (2014), which couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This method is notable for its efficiency in constructing the spirocyclic core .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-17(4-2-14-1-3-15-16(11-14)23-13-22-15)19-7-10-24-18(12-19)5-8-21-9-6-18/h1-4,11H,5-10,12-13H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWDCKPREJTDJX-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity through various studies, highlighting its anticancer and anticonvulsant properties, along with a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 343.4599 g/mol. The compound features a conjugated system that may contribute to its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, derivatives of this structure were evaluated for their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| 6a | HepG2 | 2.38 | 7.46 |
| 6b | HCT116 | 1.54 | 8.29 |
| 6c | MCF7 | 4.52 | 4.56 |
These results indicate that several derivatives showed enhanced potency compared to doxorubicin, a standard chemotherapy drug . The mechanisms of action were explored through various assays, including:
- EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation.
- Apoptosis Assessment : Annexin V-FITC assays revealed that these compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Studies indicated that these compounds affect the cell cycle progression, leading to cell death.
Anticonvulsant Activity
In addition to anticancer properties, this compound has been investigated for its anticonvulsant activity. A series of derivatives were synthesized and tested for their efficacy in seizure models:
| Compound | Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|---|
| 6d | MES | 4.3 | 160.9 | 37.4 |
The compound demonstrated significant protection against seizures induced by maximal electroshock (MES), with a high protective index indicating a favorable safety profile compared to reference drugs . Mechanistic studies showed that it inhibits sodium channels (Na v1.1), which are critical for neuronal excitability.
Case Study: Anticancer Mechanisms
A study involving the evaluation of multiple derivatives highlighted their ability to modulate mitochondrial apoptosis pathways by altering the expression levels of pro-apoptotic proteins such as Bax and anti-apoptotic proteins like Bcl-2 . This modulation is crucial for enhancing the apoptosis process in cancer cells.
Case Study: Anticonvulsant Mechanisms
In another investigation focused on anticonvulsant activity, the most active compound was assessed for its interaction with sodium channels using molecular docking studies, revealing specific binding interactions that contribute to its anticonvulsant effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in ) or electron-donating groups (e.g., amino in ) on the aromatic ring alters electronic properties and biological interactions.
- Spirocyclic Variations : Replacing oxygen with nitrogen in the spiro ring (e.g., 1-oxa-3,9-diazaspiro systems in ) modifies hydrogen-bonding capacity and solubility .
- Heterocyclic Additions : Incorporating thiophene () or pyrazole () introduces π-conjugation, affecting UV-Vis absorption and redox behavior .
Spectroscopic Characterization
- NMR Data : Benzo[d][1,3]dioxole protons typically resonate at δ 6.7–7.1 ppm (¹H NMR), while spirocyclic protons appear as complex multiplet signals due to restricted rotation .
- UV-Vis Analysis: Chalcone derivatives (e.g., ) exhibit strong absorption at λₘₐₓ ~350 nm due to enone conjugation, whereas pyrazole derivatives () show shifts depending on substituents .
Q & A
Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one?
The compound can be synthesized via acylhydrazide formation using benzo[d][1,3]dioxole derivatives and spirocyclic acid chlorides. A typical procedure involves:
- Reacting 2,4-dihydroxyacetophenone derivatives with substituted benzaldehydes in chloroform.
- Adding triethylamine as a base to facilitate condensation, followed by 18-hour stirring at room temperature .
- Purification via NaHCO₃ washes and vacuum evaporation to isolate intermediates.
The azaspiro component can be introduced using acid chloride coupling under inert conditions to preserve stereochemistry .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Confirm the (E)-configuration of the prop-2-en-1-one moiety via coupling constants (J ≈ 16 Hz for trans-alkene protons).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly for the azaspiro ring system .
- X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding interactions in solid-state structures .
Q. What biological activities are associated with the benzo[d][1,3]dioxole scaffold?
Benzo[d][1,3]dioxole derivatives exhibit anticonvulsant , antioxidant , and enzyme inhibitory activities. The spirocyclic component may enhance bioavailability by reducing metabolic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
| Structural Feature | Impact on Activity | Reference Compound |
|---|---|---|
| Benzo[d][1,3]dioxole substitution | Enhances π-π stacking with target receptors | (E)-5-(Benzo[d][1,3]dioxol-5-yl)pent-2-en-1-one |
| Azaspiro ring size | Modulates steric hindrance and solubility | 1,1-Difluoro-6-azaspiro[2.5]octan-6-yl analogs |
| Prop-2-en-1-one geometry | (E)-isomer improves binding affinity vs. (Z)-isomer | Piperidine-substituted analogs |
Q. Methodology :
Q. How can computational modeling predict metabolic stability?
Q. What strategies mitigate synthetic challenges in spirocyclic systems?
Q. How to resolve contradictions in biological data across structural analogs?
- Case study : If analog A shows anticonvulsant activity but analog B does not:
Safety and Handling
Q. What precautions are required when handling this compound?
- Use fume hoods and gloves due to potential respiratory and skin irritation (based on structural analogs with benzo[d][1,3]dioxole groups) .
- Store under inert gas (N₂ or Ar) to prevent oxidation of the enone moiety .
Future Research Directions
Q. Can this compound serve as a precursor for radiopharmaceuticals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
